

# Spectroscopic comparison of methoxyaniline isomers (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Chloro-5-methoxyaniline

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## A Comparative Spectroscopic Analysis of Methoxyaniline Isomers

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-methoxyaniline, 3-methoxyaniline, and 4-methoxyaniline, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide provides a comprehensive comparison of the three isomers of methoxyaniline, offering valuable data for their identification and differentiation in a laboratory setting. The distinct positioning of the methoxy and amino functional groups on the aromatic ring of each isomer results in unique spectroscopic fingerprints. Understanding these differences is crucial for unambiguous structure elucidation and quality control in synthetic chemistry and drug development.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2-methoxyaniline, 3-methoxyaniline, and 4-methoxyaniline.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Chemical Shifts (δ) in ppm

Protons	2-Methoxyaniline	3-Methoxyaniline	4-Methoxyaniline
Aromatic CH	6.70 - 6.80	6.20 - 7.10	6.60 - 6.80
NH <sub>2</sub>	~3.7	~3.6	~3.5
OCH <sub>3</sub>	~3.8	~3.7	~3.7

<sup>13</sup>C NMR Chemical Shifts (δ) in ppm

Carbon	2-Methoxyaniline	3-Methoxyaniline	4-Methoxyaniline
C-NH <sub>2</sub>	~136	~148	~141
C-OCH <sub>3</sub>	~147	~161	~153
Aromatic CH	110 - 122	101 - 130	114 - 116
OCH <sub>3</sub>	~55	~55	~56

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

Characteristic Absorption Bands (cm<sup>-1</sup>)

Functional Group	2-Methoxyaniline	3-Methoxyaniline	4-Methoxyaniline
N-H Stretch (amine)	3300 - 3500 (two bands)	3300 - 3500 (two bands)	3300 - 3500 (two bands)
C-H Stretch (aromatic)	3000 - 3100	3000 - 3100	3000 - 3100
C-O Stretch (ether)	1220 - 1260	1220 - 1260	1230 - 1270
C=C Stretch (aromatic)	1500 - 1600	1500 - 1600	1500 - 1600

## Mass Spectrometry (MS)

## Key Mass-to-Charge Ratios (m/z)

Ion	2-Methoxyaniline	3-Methoxyaniline	4-Methoxyaniline
Molecular Ion [M] <sup>+</sup>	123	123	123
[M-CH <sub>3</sub> ] <sup>+</sup>	108	108	108
[M-CHO] <sup>+</sup>	94	94	94
[M-NH <sub>2</sub> ] <sup>+</sup>	107	107	107

## Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for methoxyaniline isomers.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the methoxyaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** The prepared NMR tube is placed in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).
- **Data Acquisition:** The magnetic field is shimmed to improve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

### IR Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the neat liquid or solid methoxyaniline isomer is placed directly onto the ATR crystal.

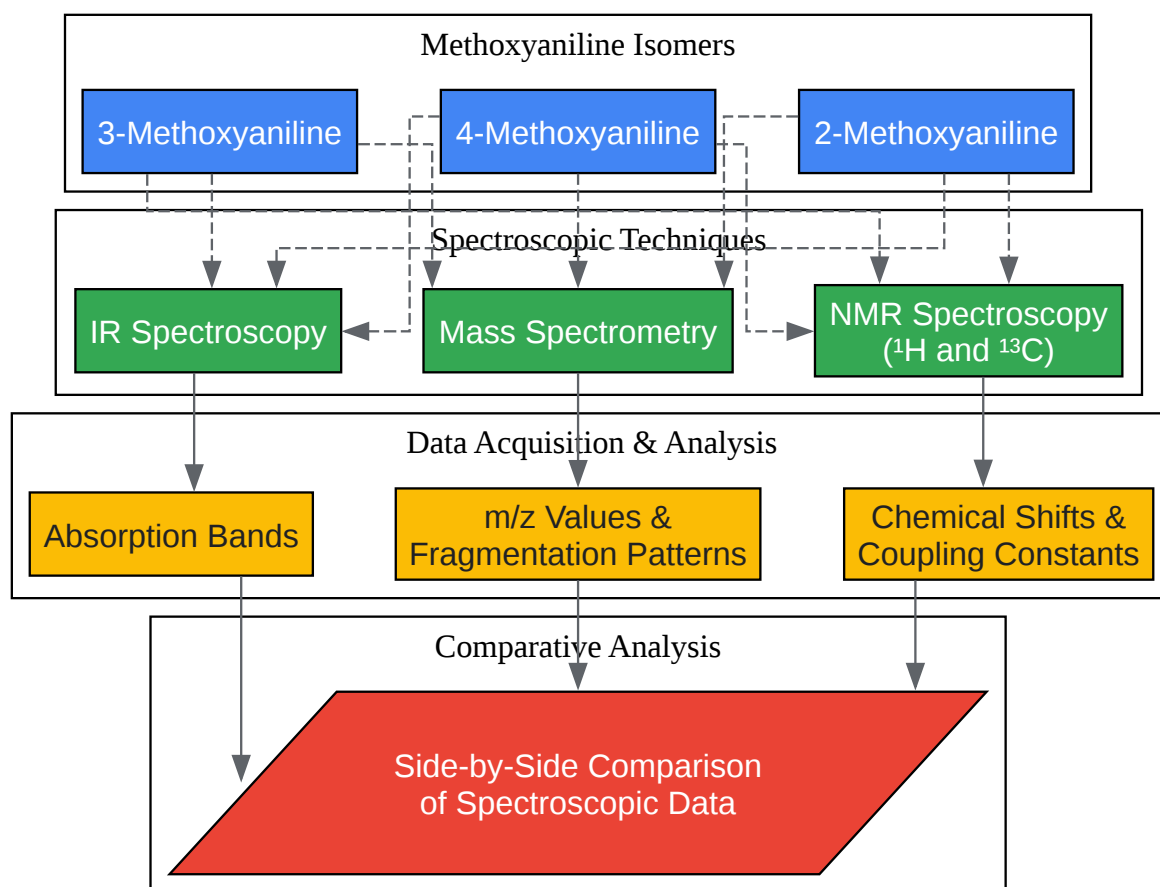
- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded.
- **Sample Spectrum:** The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
- **Data Analysis:** The resulting IR spectrum shows the percentage of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the methoxyaniline isomer is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its  $m/z$  ratio.

## Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of methoxyaniline isomers.



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Caption: Workflow for the spectroscopic comparison of methoxyaniline isomers.

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